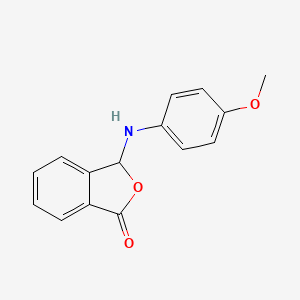
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, also known as MIAF or GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one involves the reaction of 4-methoxyaniline with isobenzofuran-1(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a cyclization reaction to form the final product.
Starting Materials
4-methoxyaniline, isobenzofuran-1(3H)-one, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Reaction
Step 1: 4-methoxyaniline is reacted with isobenzofuran-1(3H)-one in the presence of DCC and DMAP to form the intermediate 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-yl) N,N'-dicyclohexylurea., Step 2: The intermediate is then subjected to a cyclization reaction by heating with a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one.
作用機序
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one binds to the ATP binding site of GSK-3 and prevents its phosphorylation, which in turn inhibits its activity. By inhibiting GSK-3 activity, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one regulates various signaling pathways that are involved in disease pathogenesis.
生化学的および生理学的効果
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to have various biochemical and physiological effects, including the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. In Alzheimer's disease, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to reduce the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.
実験室実験の利点と制限
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a potent inhibitor of GSK-3, with an IC50 value of 1.5 nM. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one is also selective for GSK-3, with minimal inhibition of other kinases. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one can be synthesized using a variety of methods, making it easily accessible for lab experiments. However, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to have some toxicity in animal studies, and its solubility in aqueous solutions can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, including the development of more potent and selective GSK-3 inhibitors, the evaluation of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one in clinical trials for various diseases, and the investigation of the molecular mechanisms underlying its pharmacological effects. The development of more potent and selective GSK-3 inhibitors could lead to the discovery of new therapeutic agents for various diseases. The evaluation of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one in clinical trials could provide valuable insights into its safety and efficacy in humans. The investigation of the molecular mechanisms underlying its pharmacological effects could provide a better understanding of the role of GSK-3 in disease pathogenesis.
科学的研究の応用
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit GSK-3 activity, which is involved in the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.
特性
IUPAC Name |
3-(4-methoxyanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)15(17)19-14/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOCDVRAPWSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)
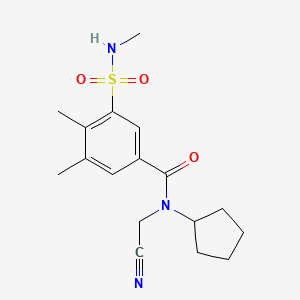
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)
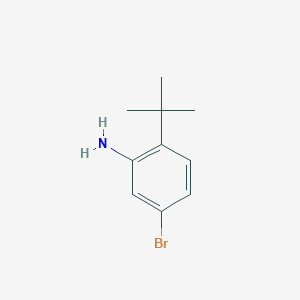
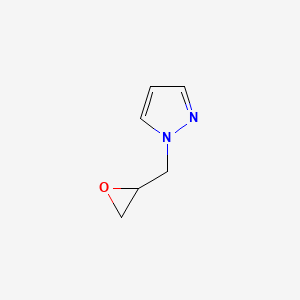
![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)
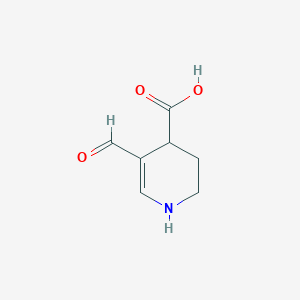
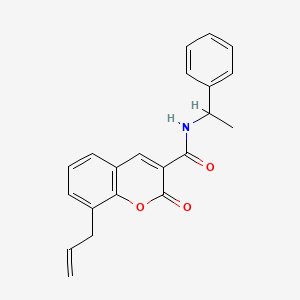
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)
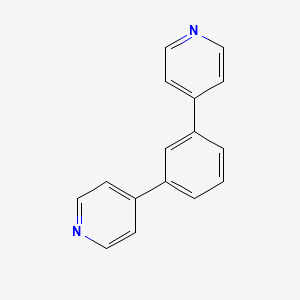
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)
![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)